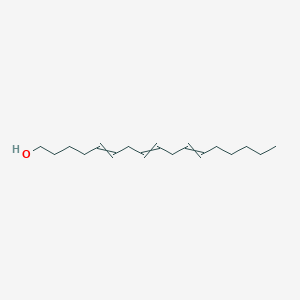![molecular formula C12H15ClO2S B13806779 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid CAS No. 6951-12-8](/img/structure/B13806779.png)
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is an organic compound that features a phenyl ring substituted with a 2-chloroethyl sulfanyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-(chloromethyl)phenyl sulfide and 2-chloroethyl sulfide.
Reaction Conditions: The intermediate compounds undergo a series of reactions, including nucleophilic substitution and esterification, to form the final product. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents.
Industrial Production Methods: Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the sulfanyl group.
3-(4-Methylphenyl)propanoic acid: Similar structure but has a methyl group instead of the chloroethyl sulfanyl group.
3-(4-{[(2-Bromoethyl)sulfanyl]methyl}phenyl)propanoic acid: Similar structure but with a bromoethyl group instead of the chloroethyl group.
Uniqueness
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is unique due to the presence of the chloroethyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development.
特性
CAS番号 |
6951-12-8 |
|---|---|
分子式 |
C12H15ClO2S |
分子量 |
258.76 g/mol |
IUPAC名 |
3-[4-(2-chloroethylsulfanylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-7-8-16-9-11-3-1-10(2-4-11)5-6-12(14)15/h1-4H,5-9H2,(H,14,15) |
InChIキー |
HERXCPLQLPGVGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)O)CSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
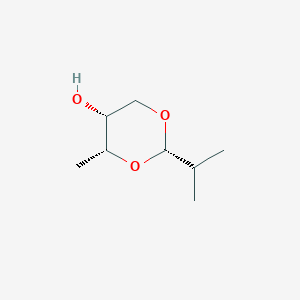
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
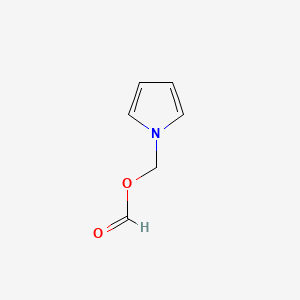
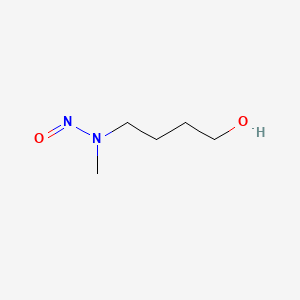
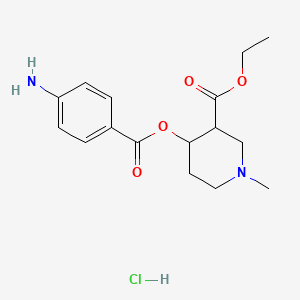
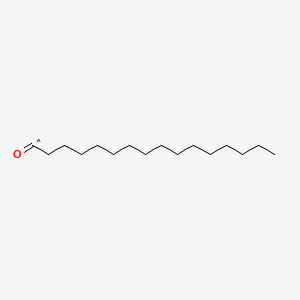
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
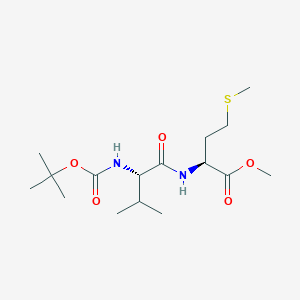
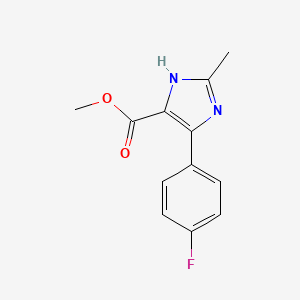
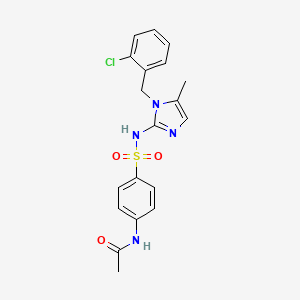

![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
